molecular formula C19H17F3N4O3 B2471902 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea CAS No. 946386-37-4

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2471902
CAS No.: 946386-37-4
M. Wt: 406.365
InChI Key: UBGKRYLTOGPWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea is a potent and selective small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and are critical signaling molecules in the nervous system, playing roles in neuronal development, differentiation, and survival. The primary research value of this compound lies in its application in oncology, as gene fusions involving NTRK genes are well-characterized oncogenic drivers in a wide array of cancers, including secretory breast carcinoma, infantile fibrosarcoma, and papillary thyroid cancer. By competitively inhibiting the ATP-binding site of TRK kinases, this compound effectively blocks the constitutive signaling downstream of these fusion proteins, leading to the suppression of tumor cell proliferation and survival. Its mechanism is characterized by high selectivity, which makes it an invaluable pharmacological tool for dissecting TRK-dependent signaling pathways in cellular models. Researchers utilize this inhibitor to study the pathophysiology of NTRK-driven malignancies, to investigate mechanisms of resistance to TRK inhibition, and to evaluate combination therapies in preclinical models. Its structure is related to clinical-stage TRK inhibitors, positioning it as a key compound for foundational research aimed at understanding the broader implications of TRK signaling in disease and therapy.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3/c1-12-16(17(27)26(25(12)2)14-6-4-3-5-7-14)24-18(28)23-13-8-10-15(11-9-13)29-19(20,21)22/h3-11H,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGKRYLTOGPWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through the reaction of hydrazine with a diketone. This intermediate is then reacted with a phenyl isocyanate to introduce the urea group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in drug design and materials science.

Biology

Research has indicated that 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea exhibits potential as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting certain enzymes by binding to their active sites, thereby impacting various biochemical pathways.

Medicine

The compound has shown promise in pharmacological applications , particularly in cancer treatment. Studies have demonstrated its antitumor activity across several cancer cell lines, indicating its potential as a therapeutic agent.

Antitumor Activity Case Study

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induces apoptosis via caspase activation
A54915Inhibits cell cycle progression
HeLa12Promotes reactive oxygen species (ROS) production

In vitro assays showed a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment on MCF-7 cells.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents on the urea’s aryl group. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Trifluoromethoxy) C₁₉H₁₆F₃N₄O₃* ~407.3 OCF₃ group enhances lipophilicity and electron-withdrawing effects.
1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea 3-Chloro C₁₈H₁₇ClN₄O₂ 356.81 Chlorine substituent offers moderate electronegativity and steric simplicity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide (HCONH–) C₁₃H₁₃N₃O₂ 259.27 Lacks urea linkage; formamide group reduces hydrogen-bonding capacity.
  • Hydrogen Bonding : Urea derivatives typically form robust hydrogen-bond networks. The OCF₃ group’s steric bulk may slightly disrupt these interactions compared to smaller substituents like Cl .

Functional Comparisons

  • Thermal Stability : Melting points for analogs range from 225–226°C () to undetermined values for the target compound. Higher molecular weight and OCF₃ may elevate its melting point relative to simpler derivatives .

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F3N3O2C_{17}H_{16}F_3N_3O_2 with a molecular weight of 365.33 g/mol. The structure features a pyrazole ring substituted with a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antitumor properties. For instance, This compound has been shown to inhibit cell proliferation in several cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7), leading to a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induces apoptosis via caspase activation
A549 (Lung Cancer)15Inhibits cell cycle progression
HeLa (Cervical Cancer)12Promotes reactive oxygen species (ROS) production

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of This compound can be linked to several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to target enzymes involved in tumor growth and inflammation.
  • Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : By increasing ROS levels, it promotes oxidative stress in cancer cells, leading to cell death.

Case Studies

A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results showed an improved response rate compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrazole-urea derivatives typically involves condensation reactions. For example, hydrazine hydrate can be refluxed with carbonyl precursors in glacial acetic acid, as demonstrated in the synthesis of analogous pyrazole derivatives . Key steps include:

  • Reagent Ratios : Use a 1:2 molar ratio of carbonyl precursor to hydrazine hydrate to drive the reaction to completion.
  • Reaction Monitoring : Track progress via TLC (e.g., silica gel plates with ethyl acetate/hexane) to identify intermediate stages and optimize reaction time (6–8 hours) .
  • Purification : Recrystallization from ethanol or acetone improves purity. For urea linkage, post-synthetic modification via carbodiimide-mediated coupling may be required .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds (e.g., δ ~7.3–8.1 ppm for aromatic protons, δ ~160–170 ppm for urea carbonyl) .
    • Mass Spectrometry : ESI-MS should match the molecular ion peak (e.g., m/z 356.806 for a chlorophenyl analog ).
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C–C bond lengths ~1.48 Å and torsion angles <5° for planar urea groups) .

Q. What analytical techniques are most effective for characterizing its molecular structure?

Methodological Answer:

  • Single-Crystal XRD : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between urea NH and pyrazole carbonyl groups) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., urea C=O stretch ~1680 cm⁻¹, pyrazole C=N ~1600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature applications) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines, incubation times, and solvent controls).
  • Data Normalization : Normalize activity data to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and reconcile conflicting results .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetics and binding affinity?

Methodological Answer:

  • Electron-Withdrawing Effects : The trifluoromethoxy group increases electrophilicity, enhancing interactions with hydrophobic binding pockets (e.g., in enzyme active sites).
  • Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays to non-fluorinated analogs. Fluorinated groups often reduce CYP450-mediated oxidation .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase domains). The trifluoromethoxy group may form halogen bonds with backbone carbonyls .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Employ Schrödinger Suite or GROMACS to simulate binding modes. Focus on urea NH hydrogen bonds and π-π stacking with phenyl rings .
  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., chlorophenyl derivatives ) to predict IC₅₀ values.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å indicates stable target-ligand complexes) .

Q. How to design experiments to study its environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of urea linkage) .
  • Photolytic Studies : Expose to UV light (254 nm) and analyze photoproducts using GC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity (EC₅₀) and bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.